Compstatin control peptides are inactive variants of compstatin, a cyclic peptide known to inhibit the complement system, specifically by targeting complement component 3 (C3). [] These control peptides are crucial in scientific research to differentiate the specific effects of compstatin from potential non-specific effects related to peptide administration. They are often used in parallel with compstatin in experiments to serve as negative controls, ensuring that observed effects are due to the intended C3 inhibition and not inherent peptide properties.
Compstatin adopts a well-defined three-dimensional structure characterized by a type I β-turn and a disulfide bridge. [] This structure is critical for its interaction with C3 and subsequent inhibition of the complement cascade. Control peptides, while synthesized using similar protocols, are designed with modifications to disrupt the structural features crucial for compstatin's activity. These modifications can involve:
Unlike compstatin, which directly binds to C3 and prevents its cleavage, [] control peptides are designed to be inactive and lack any specific mechanism of action on the complement system. Their primary purpose is to serve as a baseline comparison in experiments, accounting for any potential effects arising from the inherent properties of a peptide being introduced into a biological system.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2